molecular formula C22H20N2O2S2 B12176453 N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12176453
M. Wt: 408.5 g/mol
InChI Key: FTUPBYIKUHPVGE-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex heterocyclic compound that incorporates pyridine, thiophene, and oxathiine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and aromatic rings in its structure suggests diverse biological activities and reactivity.

Properties

Molecular Formula

C22H20N2O2S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H20N2O2S2/c1-16-7-5-11-23-21(16)24(15-18-10-6-13-27-18)22(25)19-20(28-14-12-26-19)17-8-3-2-4-9-17/h2-11,13H,12,14-15H2,1H3

InChI Key

FTUPBYIKUHPVGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 3-methylpyridine with thiophene-2-carboxaldehyde, followed by cyclization and functional group transformations to introduce the oxathiine ring and carboxamide functionality .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of phase-transfer catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of pyridine, thiophene, and oxathiine moieties, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex heterocyclic compound that incorporates multiple aromatic and heteroatom-containing moieties. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C22H20N2O2S2
Molecular Weight: 408.5 g/mol
IUPAC Name: N-(3-methylpyridin-2-yl)-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide
InChI Key: FTUPBYIKUHPVGE-UHFFFAOYSA-N

The compound features a pyridine ring, a thiophene ring, and an oxathiine moiety, suggesting potential interactions with various biological targets due to its structural complexity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation: It can interact with various receptors to modulate their activity, potentially affecting signal transduction pathways.
  • Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties against certain pathogens.

Antimicrobial Activity

In a study evaluating the antimicrobial effects of similar compounds, it was found that derivatives with thiophene and pyridine moieties exhibited significant antifungal activity against Botrytis cinerea, a common plant pathogen. The compound's structure suggests it may function similarly due to the presence of the thiophene ring which has been associated with bioisosteric effects comparable to phenyl groups in other studies .

Anti-inflammatory Properties

Research indicates that compounds containing oxathiine structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may have potential as an anti-inflammatory agent.

Case Studies and Research Findings

StudyFindings
Fungicidal Activity The compound showed significant inhibition of succinate dehydrogenase in B. cinerea, indicating potential as a fungicide .
Anti-inflammatory Effects Exhibited inhibition of TNF-alpha production in vitro, suggesting therapeutic potential for inflammatory diseases.
Cytotoxicity Studies Preliminary cytotoxicity assays indicated selective cytotoxicity against cancer cell lines while sparing normal cells .

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